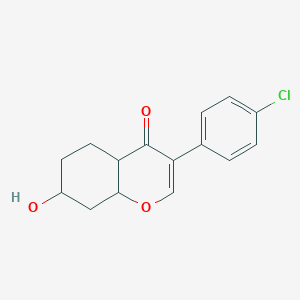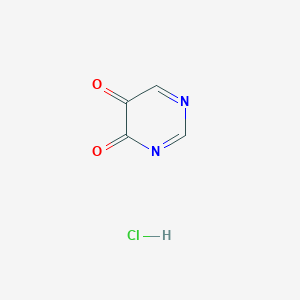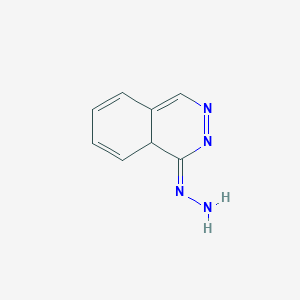
Ac-D-Phe(3-F)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-D-Phe(3-F)-OH, also known as N-acetyl-D-3-fluorophenylalanine, is a synthetic amino acid derivative This compound is characterized by the presence of a fluorine atom at the third position of the phenyl ring in the phenylalanine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-D-Phe(3-F)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using an acetyl group to prevent unwanted reactions.
Fluorination: The phenyl ring is fluorinated at the third position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Deprotection: The acetyl group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection, fluorination, and deprotection steps, ensuring high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ac-D-Phe(3-F)-OH can undergo various chemical reactions, including:
Oxidation: The fluorinated phenyl ring can be oxidized to form quinones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can replace the fluorine atom.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
Ac-D-Phe(3-F)-OH has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Incorporated into peptides and proteins to study their structure and function.
Medicine: Investigated for its potential therapeutic properties, including as a component of peptide-based drugs.
Industry: Utilized in the development of novel materials with enhanced properties due to the presence of fluorine.
Wirkmechanismus
The mechanism of action of Ac-D-Phe(3-F)-OH involves its incorporation into peptides and proteins, where it can influence their structure and function. The fluorine atom can enhance the stability and bioavailability of these molecules by increasing their resistance to metabolic degradation. Additionally, the presence of fluorine can alter the electronic properties of the phenyl ring, affecting the interaction of the compound with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Phenylalanine: The non-fluorinated parent compound.
Ac-D-Phe(4-F)-OH: A similar compound with fluorine at the fourth position of the phenyl ring.
Ac-D-Phe(2-F)-OH: A similar compound with fluorine at the second position of the phenyl ring.
Uniqueness
Ac-D-Phe(3-F)-OH is unique due to the specific positioning of the fluorine atom, which can result in distinct chemical and biological properties compared to its analogs. The fluorine at the third position can influence the compound’s reactivity and interaction with biological molecules differently than fluorine at other positions.
Eigenschaften
Molekularformel |
C11H12FNO3 |
|---|---|
Molekulargewicht |
225.22 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C11H12FNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 |
InChI-Schlüssel |
LKXNJLVPYPXTDY-SNVBAGLBSA-N |
Isomerische SMILES |
CC(=O)N[C@H](CC1=CC(=CC=C1)F)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B12345633.png)

![Gold, chloro[tris(4-methylphenyl)phosphine]-](/img/structure/B12345635.png)
![5-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345638.png)

![N-(4-methoxyphenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12345642.png)
![1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3-hydroxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12345652.png)
![5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]-N-propan-2-ylpentanamide](/img/structure/B12345654.png)
![tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate;tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B12345658.png)

![11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345662.png)


![7-but-2-ynyl-8-[(3R)-3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione](/img/structure/B12345697.png)
